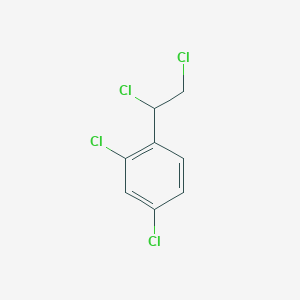
2,4-Dichloro-1-(1,2-dichloroethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2,4-Dichloro-1-(1,2-dichloroethyl)benzene is a chiral organic compound with significant applications in various fields of chemistry and industry. It is characterized by the presence of two chlorine atoms on the benzene ring and an additional two chlorine atoms on the ethyl side chain. The compound’s stereochemistry is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene typically involves the chlorination of 1-(1,2-dichloroethyl)benzene. The process requires precise control of reaction conditions to ensure the selective introduction of chlorine atoms at the desired positions on the benzene ring. Common reagents used in this synthesis include chlorine gas and various catalysts to facilitate the chlorination reaction.
Industrial Production Methods
Industrial production of (S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully optimized to achieve efficient production.
化学反应分析
Types of Reactions
(S)-2,4-Dichloro-1-(1,2-dichloroethyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the removal of chlorine atoms, resulting in the formation of less chlorinated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines, and electrophiles such as alkyl halides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidation states and dechlorinated compounds, respectively.
科学研究应用
(S)-2,4-Dichloro-1-(1,2-dichloroethyl)benzene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
作用机制
The mechanism of action of (S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene involves its interaction with molecular targets and pathways within biological systems. The compound’s chlorine atoms can participate in various chemical interactions, influencing its reactivity and biological activity. The specific pathways and molecular targets depend on the context of its use and the biological system being studied.
相似化合物的比较
Similar Compounds
1,2-Dichloroethane: A simpler compound with two chlorine atoms on an ethane backbone.
2,4-Dichlorotoluene: A benzene derivative with two chlorine atoms on the benzene ring and a methyl group.
1,2,4-Trichlorobenzene: A benzene derivative with three chlorine atoms on the benzene ring.
Uniqueness
(S)-2,4-Dichloro-1-(1,2-dichloroethyl)benzene is unique due to its specific stereochemistry and the presence of both benzene and ethyl chloride moieties. This combination of structural features imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C8H6Cl4 |
|---|---|
分子量 |
243.9 g/mol |
IUPAC 名称 |
2,4-dichloro-1-(1,2-dichloroethyl)benzene |
InChI |
InChI=1S/C8H6Cl4/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8H,4H2 |
InChI 键 |
GLJWQAGDENBNTM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


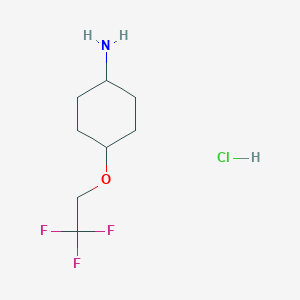
![(2E)-2-[(2E,4E,6E)-7-(3,3-dimethyl-1-phenylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethyl-1-phenylindole;perchlorate](/img/structure/B15123382.png)
![4-(1-Aza-bicyclo[2.2.2]oct-4-yl)-phenylamine](/img/structure/B15123385.png)
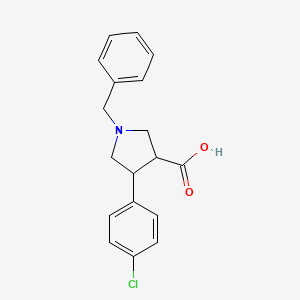
![4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15123401.png)
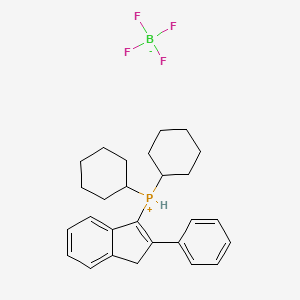
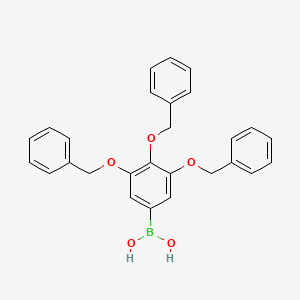
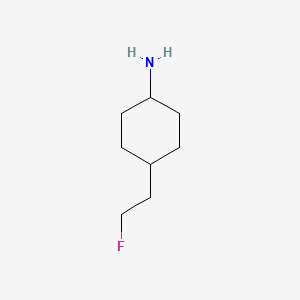
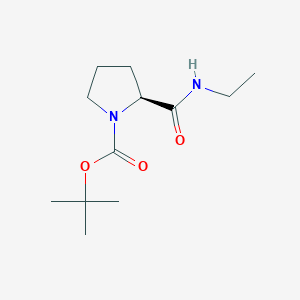
![Bicyclo[1.1.1]pentane-1,3-dithiol](/img/structure/B15123434.png)
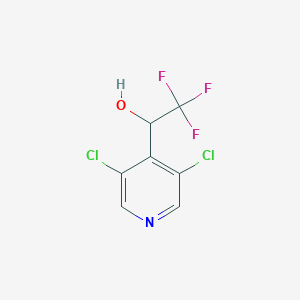
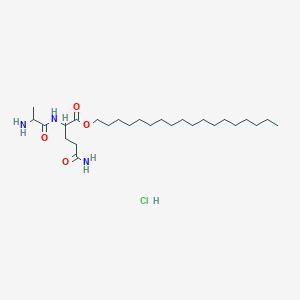
![N-ethyl-4-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B15123446.png)

